molecular formula C12H15N3O B2562024 (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 53708-63-7

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Cat. No. B2562024
CAS RN: 53708-63-7
M. Wt: 217.272
InChI Key: YCTBLMQFTMPXBD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a precursor of indole alkaloids in plants and can be a precursor to serotonin, hence its use as an antidepressant and sleep aid .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, one study reported the synthesis of a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents . Another study showed the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .


Chemical Reactions Analysis

A study has shown the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor . This suggests that “(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide” could potentially undergo similar reactions.

Scientific Research Applications

Antibacterial and Antifungal Properties

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide: exhibits promising antibacterial and antifungal activities. Researchers have investigated its potential as a novel antimicrobial agent against various pathogens. Studies have shown inhibition of bacterial growth and fungal proliferation, making it a valuable candidate for drug development .

Antitubercular Activity

The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (the causative agent of tuberculosis). Preliminary results indicate significant antitubercular activity, suggesting its potential as an adjunct therapy or lead compound for new antitubercular drugs .

Anticancer Potential

Indole derivatives, including those containing the indolyl moiety found in this compound, have attracted attention in cancer research. (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide could potentially inhibit cancer cell growth, metastasis, or angiogenesis. Further studies are needed to explore its specific mechanisms and target pathways .

Phosphoinositide 3-Kinase δ Inhibition

The indazole structural motif in (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide suggests its potential as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ). PI3Kδ inhibitors are being explored for respiratory disease treatment .

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTBLMQFTMPXBD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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